1-(Methoxymethoxy)cyclohexanemethanol
Description
1-(Methoxymethoxy)cyclohexanemethanol is a cyclohexane derivative featuring a hydroxymethyl group and a methoxymethoxy (-OCH₂OCH₃) substituent on the cyclohexane ring. The methoxymethoxy group enhances polarity and may influence solubility and reactivity compared to simpler cyclohexanemethanol derivatives.
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
[1-(methoxymethoxy)cyclohexyl]methanol |
InChI |
InChI=1S/C9H18O3/c1-11-8-12-9(7-10)5-3-2-4-6-9/h10H,2-8H2,1H3 |
InChI Key |
PEDDRTQBLXVJQV-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1(CCCCC1)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Methoxymethoxy)cyclohexanemethanol typically involves the reaction of cyclohexanone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Methoxymethoxy)cyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methoxymethoxy)cyclohexanemethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a protecting group for alcohols in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving methoxymethoxy groups.
Mechanism of Action
The mechanism by which 1-(Methoxymethoxy)cyclohexanemethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, the methoxymethoxy group can undergo hydrolysis to release methanol and formaldehyde, which can then participate in further chemical reactions. The cyclohexane ring provides structural stability and influences the compound’s reactivity and solubility .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 1-(Methoxymethoxy)cyclohexanemethanol and structurally related cyclohexane derivatives.
Table 1: Structural and Functional Comparison
Structural Features
- This group may act as a protecting group for alcohols in synthetic pathways . 4-Methyl-1-cyclohexanemethanol exhibits steric effects from the methyl group, influencing its conformational stability (cis/trans isomerism) . [1-(4-Chlorophenyl)cyclohexyl]methanol combines aromatic chlorination with a cyclohexane backbone, enhancing lipophilicity for pharmaceutical applications .
Physical and Chemical Properties
- Boiling/Melting Points: Cyclohexanemethanol (CAS 100-49-2) has a boiling point of 197–199°C, while 4-Methyl-1-cyclohexanemethanol (CAS 34885-03-5) likely has a higher boiling point due to increased molecular weight and branching . The methoxymethoxy derivative is expected to have intermediate volatility due to polar ether-oxygen interactions.
- Solubility: The methoxymethoxy group may improve water solubility compared to non-polar derivatives like 2,4-dimethylcyclohexanemethanol. However, cyclohexanemethanol itself is only sparingly soluble in water (1.3 g/L at 20°C) .
Environmental Impact
- However, polar substituents like methoxymethoxy may enhance biodegradability compared to fully non-polar analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
